molecular formula C9H15N3O2 B13545916 Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate CAS No. 90632-28-3

Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate

Cat. No.: B13545916
CAS No.: 90632-28-3
M. Wt: 197.23 g/mol
InChI Key: JHSNTIKPKSEUHI-UHFFFAOYSA-N
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Description

Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate is a compound with the following chemical structure:

CH3COOCH2CH2CH2CH(NH2)C(NH2)CH3\text{CH}_3\text{COOCH}_2\text{CH}_2\text{CH}_2\text{CH}(\text{NH}_2)\text{C}(\text{NH}_2)\text{CH}_3 CH3​COOCH2​CH2​CH2​CH(NH2​)C(NH2​)CH3​

It belongs to the class of pyrazole derivatives, which are versatile scaffolds in organic synthesis and medicinal chemistry. Pyrazoles serve as starting materials for more complex heterocyclic systems and find applications in the pharmaceutical field .

Preparation Methods

Synthetic Routes:: The synthesis of Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate involves the condensation of 3-amino-5-methylpyrazole with pentanoic acid (valeric acid) in the presence of a suitable coupling agent (e.g., DCC or EDC) and a base (e.g., triethylamine). The reaction proceeds through amide bond formation, resulting in the desired product.

Reaction Conditions::
  • Reactants: 3-amino-5-methylpyrazole, pentanoic acid, coupling agent, base
  • Solvent: Organic solvent (e.g., dichloromethane or ethyl acetate)
  • Temperature: Room temperature
  • Workup: Filtration, solvent evaporation, and purification (e.g., column chromatography)

Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.

Chemical Reactions Analysis

Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate can undergo various reactions, including:

    Acid-Catalyzed Cyclization: The compound can cyclize to form pyrazolo [1,5-a]pyrimidines in acidic media.

    Base-Catalyzed Cyclization: In basic conditions, it forms pyrazolo [3,4-b]pyrimidines.

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Common reagents and conditions:

  • Acidic cyclization: Use a strong acid (e.g., sulfuric acid).
  • Basic cyclization: Use a strong base (e.g., sodium hydroxide).
  • Substitution: Employ appropriate nucleophiles (e.g., alkyl halides).

Major products:

  • Pyrazolo [1,5-a]pyrimidines and pyrazolo [3,4-b]pyrimidines.

Scientific Research Applications

Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate finds applications in:

    Medicinal Chemistry: It may serve as a precursor for designing bioactive compounds.

    Heterocyclic Synthesis: Researchers use it to construct more complex heterocycles.

    Pharmaceutical Industry: It could be part of drug development.

Comparison with Similar Compounds

While Methyl 5-(3-amino-1H-pyrazol-1-yl)pentanoate is unique due to its specific substitution pattern, other related compounds include:

  • 3-amino-5-methylpyrazole (a precursor)
  • Pyrazolo [1,5-a]pyrimidines and pyrazolo [3,4-b]pyrimidines (formed from cyclization)

Properties

90632-28-3

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 5-(3-aminopyrazol-1-yl)pentanoate

InChI

InChI=1S/C9H15N3O2/c1-14-9(13)4-2-3-6-12-7-5-8(10)11-12/h5,7H,2-4,6H2,1H3,(H2,10,11)

InChI Key

JHSNTIKPKSEUHI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCN1C=CC(=N1)N

Origin of Product

United States

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